Basimglurant

Description

BASIMGLURANT is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

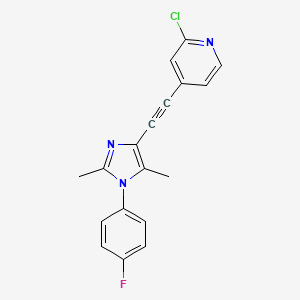

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-[2-[1-(4-fluorophenyl)-2,5-dimethylimidazol-4-yl]ethynyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN3/c1-12-17(8-3-14-9-10-21-18(19)11-14)22-13(2)23(12)16-6-4-15(20)5-7-16/h4-7,9-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZWINBEAHDTLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1C2=CC=C(C=C2)F)C)C#CC3=CC(=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801025734 | |

| Record name | Basimglurant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

802906-73-6 | |

| Record name | 2-Chloro-4-[2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-yl]ethynyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=802906-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Basimglurant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802906736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Basimglurant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11833 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Basimglurant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BASIMGLURANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3110E3AO8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular intricacies of Basimglurant: A Technical Guide to its Mechanism of Action

For Immediate Release

Basel, Switzerland – November 6, 2025 – This whitepaper provides an in-depth technical guide on the mechanism of action of basimglurant (RG-7090, RO-4917523), a highly selective and potent negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its pharmacodynamics, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.

Basimglurant has been investigated in clinical trials for a range of neurological and psychiatric disorders, including treatment-resistant depression, Fragile X syndrome, and trigeminal neuralgia.[1][2][3] Its therapeutic potential stems from its ability to finely tune glutamatergic neurotransmission by modulating the activity of mGluR5, a key player in synaptic plasticity and neuronal excitability.[4][5]

Core Mechanism: Negative Allosteric Modulation of mGluR5

Basimglurant exerts its pharmacological effect not by directly competing with the endogenous ligand, glutamate, at the orthosteric binding site, but by binding to a distinct allosteric site on the mGluR5 protein.[4] This binding event induces a conformational change in the receptor, reducing its affinity for glutamate and diminishing the intracellular signaling cascade that follows receptor activation. This mode of action allows for a more nuanced modulation of receptor function compared to competitive antagonists.

The high affinity and selectivity of basimglurant for mGluR5 are central to its pharmacological profile. Preclinical studies have demonstrated its potent inhibitory activity and favorable safety profile, attributed to its high specificity for the target receptor.[1][4]

Quantitative Pharmacological Profile

The potency and selectivity of basimglurant have been characterized in various in vitro and in vivo studies. The following table summarizes key quantitative data.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Kd) | 1.1 nM | Human mGluR5 | [4] |

| Pharmacokinetics | |||

| Terminal Half-life | 7 hours | Rat | [1] |

| 20 hours | Monkey | [1] | |

| Bioavailability | ~50% | Rat, Monkey | [1] |

| Plasma Protein Binding | 98-99% | Rat, Monkey | [1] |

Signaling Pathways Modulated by Basimglurant

Metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway. Upon activation by glutamate, mGluR5 initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), respectively. Basimglurant, as a negative allosteric modulator, dampens this entire signaling cascade.

The following diagram illustrates the canonical mGluR5 signaling pathway and the inhibitory effect of basimglurant.

Experimental Protocols

The characterization of basimglurant's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are representative protocols for key assays.

Radioligand Binding Assay for mGluR5

Objective: To determine the binding affinity (Ki) of basimglurant for the mGluR5 receptor.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing human mGluR5 are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

-

Radioligand: A specific mGluR5 radioligand, such as [3H]-MPEP, is used.

-

Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of basimglurant.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The Ki value is calculated from the IC50 value (the concentration of basimglurant that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

The following diagram outlines the workflow of a typical radioligand binding assay.

Functional Assay: Calcium Mobilization

Objective: To measure the functional inhibitory effect of basimglurant on mGluR5 signaling.

Methodology:

-

Cell Culture: Cells stably expressing human mGluR5 are plated in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of basimglurant are added to the wells and pre-incubated.

-

Agonist Stimulation: An mGluR5 agonist (e.g., glutamate or quisqualate) is added to stimulate the receptor.

-

Signal Detection: Changes in intracellular calcium concentration are measured by detecting the fluorescence intensity using a plate reader (e.g., FLIPR).

-

Data Analysis: The IC50 value, representing the concentration of basimglurant that causes 50% inhibition of the agonist-induced calcium response, is determined.

Logical Relationship: From Receptor Modulation to Therapeutic Effect

The therapeutic rationale for using an mGluR5 NAM like basimglurant is based on the hypothesis that hyperactivity of glutamatergic signaling contributes to the pathophysiology of various CNS disorders. By dampening mGluR5-mediated signaling, basimglurant is proposed to restore synaptic homeostasis and alleviate symptoms. For instance, in depression, it is thought to disinhibit certain neuronal circuits, while in Fragile X syndrome, it may correct exaggerated protein synthesis downstream of mGluR5.

The diagram below illustrates the logical progression from target engagement to the anticipated therapeutic outcomes.

Conclusion

Basimglurant represents a targeted therapeutic approach aimed at modulating the glutamatergic system through negative allosteric modulation of mGluR5. Its high potency and selectivity, combined with a well-characterized mechanism of action, underscore its potential as a novel treatment for a range of challenging CNS disorders. Further research and clinical investigation are ongoing to fully elucidate its therapeutic efficacy and safety profile across different patient populations.[2][5]

References

- 1. Basimglurant - Wikipedia [en.wikipedia.org]

- 2. Basimglurant for Trigeminal Neuralgia · Info for Participants · Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Effect of the mGluR5-NAM Basimglurant on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Basimglurant (RG-7090): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basimglurant (RG-7090), a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), has been the subject of extensive research and clinical investigation for various neurological and psychiatric disorders. This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of Basimglurant. It details the scientific rationale for targeting mGluR5, the discovery process via high-throughput screening, and the comprehensive in vitro and in vivo pharmacological profiling of the compound. Furthermore, this guide summarizes the key findings from clinical trials in Fragile X syndrome, major depressive disorder, and its current development for trigeminal neuralgia. Detailed experimental methodologies, quantitative data, and visualizations of key pathways and workflows are presented to offer a thorough technical resource for professionals in the field of drug discovery and development.

Introduction: The Rationale for Targeting mGluR5

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission and neuronal plasticity throughout the central nervous system. Dysregulation of mGluR5 signaling has been implicated in the pathophysiology of numerous disorders, including Fragile X syndrome, major depressive disorder (MDD), anxiety, and chronic pain.[1] The "mGluR theory of Fragile X" posits that excessive mGluR5 signaling contributes to the cognitive and behavioral deficits observed in this condition.[2] In depression, hyperactivity of the glutamatergic system is considered a key pathological feature, making mGluR5 a compelling therapeutic target.[3] Basimglurant was developed to selectively inhibit mGluR5 function, thereby normalizing aberrant glutamatergic neurotransmission.[4]

Discovery of Basimglurant (RG-7090)

Basimglurant was discovered by scientists at Roche through a medicinal chemistry effort that originated from a high-throughput screening (HTS) campaign.[5] The screening cascade was designed to identify novel, potent, and selective mGluR5 negative allosteric modulators.

High-Throughput Screening and Lead Optimization

The discovery process began with a high-throughput screen of a small molecule library utilizing a Ca2+ mobilization assay in a recombinant cell line expressing human mGluR5a.[5] This initial screen identified several mGluR5 antagonist chemotypes, including known compounds like MPEP and fenobam.[5] Hits from the primary screen were then subjected to a rigorous lead optimization process to improve potency, selectivity, and pharmacokinetic properties. This iterative process of chemical synthesis and pharmacological testing ultimately led to the identification of Basimglurant (2-chloro-4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-yl]ethynyl}pyridine) as a clinical candidate.[4]

Preclinical Pharmacology

Basimglurant has undergone extensive preclinical characterization to determine its potency, selectivity, mechanism of action, and pharmacokinetic profile.

In Vitro Pharmacology

A battery of in vitro assays was employed to characterize the pharmacological properties of Basimglurant.

3.1.1. Radioligand Binding Assays

Radioligand binding studies were conducted to determine the affinity of Basimglurant for the mGluR5 receptor. In competition binding experiments using recombinant human mGluR5, Basimglurant fully displaced the radioligand [3H]-MPEP.[4]

-

Experimental Protocol:

-

Receptor Source: Membranes from HEK293 cells stably expressing human mGluR5.

-

Radioligand: [3H]-MPEP (a known mGluR5 NAM).

-

Incubation: Membranes were incubated with a fixed concentration of [3H]-MPEP and increasing concentrations of Basimglurant.

-

Separation: Bound and free radioligand were separated by rapid filtration.

-

Detection: Radioactivity of the filters was measured by liquid scintillation counting.

-

Data Analysis: Ki values were calculated using the Cheng-Prusoff equation.

-

3.1.2. Functional Assays

The functional activity of Basimglurant as an mGluR5 NAM was assessed using intracellular signaling assays.

-

Ca2+ Mobilization Assay:

-

Principle: mGluR5 activation leads to the mobilization of intracellular calcium (Ca2+). NAMs inhibit this response.

-

Methodology: HEK293 cells expressing human mGluR5 were loaded with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM). Cells were then stimulated with an mGluR5 agonist (e.g., quisqualate) in the presence of varying concentrations of Basimglurant. Changes in intracellular Ca2+ were measured using a fluorescence plate reader.[6][7]

-

Data Analysis: IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.

-

-

Inositol Monophosphate (IP1) Accumulation Assay:

-

Principle: mGluR5 activation stimulates the Gq/11 signaling pathway, leading to the accumulation of inositol phosphates, including IP1. NAMs block this accumulation.

-

Methodology: Cells expressing mGluR5 were incubated with an mGluR5 agonist and varying concentrations of Basimglurant in the presence of LiCl (to inhibit IP1 degradation). IP1 levels were then quantified using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

-

Data Analysis: IC50 values were calculated from the concentration-response curves.

-

| Parameter | Human mGluR5 | Rat mGluR5 | Reference |

| Ki (nM) vs. [3H]-MPEP | 35.6 | - | [4] |

| IC50 (nM) - Ca2+ Mobilization | 7.0 | - | [4] |

| IC50 (nM) - IP1 Accumulation | 5.9 | - | [4] |

| Kd (nM) - [3H]-Basimglurant | 1.1 | - | [4] |

| Table 1: In Vitro Potency of Basimglurant at mGluR5 Receptors. |

In Vivo Pharmacology

The anxiolytic- and antidepressant-like effects of Basimglurant were evaluated in various rodent behavioral models.

3.2.1. Vogel Conflict Drinking Test (Anxiolytic-like activity)

-

Principle: This test assesses the anxiolytic potential of a compound by measuring its ability to increase punished drinking behavior in water-deprived rats.

-

Experimental Protocol:

-

Animals: Male Wistar rats, water-deprived for 48 hours.

-

Apparatus: An operant chamber with a drinking spout.

-

Procedure: Rats are placed in the chamber and allowed to drink. After a set number of licks (e.g., 20), a mild electric shock is delivered through the spout. Anxiolytic drugs increase the number of shocks the animals are willing to tolerate to drink.

-

Drug Administration: Basimglurant or vehicle was administered orally prior to the test session.

-

3.2.2. Forced Swim Test (Antidepressant-like activity)

-

Principle: This model is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant drugs are known to reduce the duration of this immobility.

-

Experimental Protocol:

-

Animals: Male mice or rats.

-

Apparatus: A transparent cylindrical tank filled with water.

-

Procedure: Animals are placed in the water for a 6-minute session. The duration of immobility during the last 4 minutes is recorded.

-

Drug Administration: Basimglurant or a reference antidepressant was administered prior to the test.

-

Pharmacokinetics

Preclinical pharmacokinetic studies demonstrated that Basimglurant possesses favorable drug-like properties, including good oral bioavailability and a long half-life, supporting once-daily dosing.[5]

| Species | t1/2 (hours) | Bioavailability (%) | Plasma Protein Binding (%) | Reference |

| Rat | 7 | 50 | 98-99 | [5] |

| Monkey | 20 | 50 | 98-99 | [5] |

| Table 2: Preclinical Pharmacokinetic Parameters of Basimglurant. |

Mechanism of Action and Signaling Pathways

Basimglurant acts as a negative allosteric modulator of the mGluR5 receptor. It does not bind to the orthosteric glutamate binding site but rather to a distinct allosteric site on the receptor, which in turn reduces the receptor's response to glutamate.

The antidepressant activity of Basimglurant is hypothesized to involve the preferential reduction of mGluR5 signaling in specific populations of cortical limbic GABA interneurons.[3] This leads to a disinhibition of discrete glutamate neuronal networks in brain circuits that regulate mood and emotion.[3] Furthermore, Basimglurant may exert its effects by modulating the interaction between mGluR5 and dopamine D2 receptors in the ventral striatum.[3]

Clinical Development

Basimglurant has been evaluated in Phase II clinical trials for Fragile X syndrome and major depressive disorder. Currently, it is in clinical development for the treatment of pain associated with trigeminal neuralgia.

Fragile X Syndrome

A Phase II, randomized, double-blind, placebo-controlled study (NCT01725152) was conducted to evaluate the efficacy and safety of Basimglurant in adolescents and adults with Fragile X syndrome.[2] The primary endpoint was the change from baseline in the Anxiety, Depression, and Mood Scale (ADAMS) total score.[2] The trial did not meet its primary endpoint, as Basimglurant did not demonstrate a significant improvement in behavioral symptoms compared to placebo.[2]

Major Depressive Disorder

Basimglurant was investigated as an adjunctive therapy in patients with MDD who had an inadequate response to standard antidepressant treatment in a Phase IIb, randomized, double-blind, placebo-controlled trial (NCT01437657).[8] The primary endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[8] While the study did not meet its primary endpoint for the clinician-rated MADRS, the 1.5 mg dose of Basimglurant showed a trend towards improvement and demonstrated significant effects on several secondary, patient-rated outcomes.[8] The most common adverse event reported was dizziness.[8]

| Trial Identifier | Indication | Phase | Primary Endpoint | Outcome | Reference |

| NCT01725152 | Fragile X Syndrome | II | Change in ADAMS total score | Did not meet primary endpoint | [2] |

| NCT01437657 | Major Depressive Disorder | IIb | Change in MADRS total score | Did not meet primary endpoint | [8] |

| NCT05217628 | Trigeminal Neuralgia | II/III | Change in pain intensity | Ongoing | [9] |

| Table 3: Overview of Key Clinical Trials with Basimglurant. |

Trigeminal Neuralgia

Currently, Basimglurant is being investigated in a Phase II/III, multicenter, randomized-withdrawal, placebo-controlled study (NCT05217628) for the treatment of pain associated with trigeminal neuralgia.[9][10][11] The study is designed to evaluate the efficacy and safety of daily doses of 1.5 to 3.5 mg of Basimglurant.[9] The primary outcome measure is the change in pain intensity as recorded by patients in a daily pain diary.[10] In October 2022, the U.S. Food and Drug Administration (FDA) granted Fast Track designation to Basimglurant for this indication.

Conclusion

Basimglurant is a well-characterized, potent, and selective mGluR5 negative allosteric modulator that emerged from a systematic drug discovery effort. Its preclinical profile demonstrated promising anxiolytic- and antidepressant-like effects, supported by a favorable pharmacokinetic profile. While clinical trials in Fragile X syndrome and major depressive disorder did not meet their primary endpoints, the findings in MDD suggested potential efficacy, particularly based on patient-reported outcomes. The ongoing clinical development of Basimglurant for trigeminal neuralgia highlights the continued interest in this compound and the therapeutic potential of modulating mGluR5 for neurological and psychiatric conditions. This technical guide provides a comprehensive summary of the discovery and development of Basimglurant, offering valuable insights for researchers and clinicians in the field.

References

- 1. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of the mGluR5-NAM Basimglurant on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Basimglurant for treatment of major depressive disorder: a novel negative allosteric modulator of metabotropic glutamate receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of basimglurant (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Basimglurant - Wikipedia [en.wikipedia.org]

- 6. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy and Safety of Basimglurant as Adjunctive Therapy for Major Depression: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. An Efficacy and Safety Study of Basimglurant (NOE-101) in Patients With Trigeminal Neuralgia. | Clinical Research Trial Listing [centerwatch.com]

- 11. hra.nhs.uk [hra.nhs.uk]

Preclinical Pharmacological Profile of Basimglurant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basimglurant (RG7090, RO4917523) is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] Preclinical studies have demonstrated its potential as a therapeutic agent for major depressive disorder (MDD) and Fragile X syndrome.[1][3] This technical guide provides a comprehensive overview of the preclinical pharmacological profile of Basimglurant, including its binding affinity, functional activity, in vivo efficacy, and pharmacokinetic properties. Detailed experimental protocols and a visualization of the relevant signaling pathway are also presented to provide a thorough resource for researchers in the field.

Core Pharmacological Attributes

Basimglurant distinguishes itself through its high potency and selectivity for the mGluR5 receptor.[1] As a negative allosteric modulator, it does not compete with the endogenous ligand glutamate but instead binds to a different site on the receptor, thereby reducing the receptor's response to glutamate stimulation.

Data Presentation: In Vitro Pharmacology of Basimglurant

The following table summarizes the key in vitro pharmacological parameters of Basimglurant.

| Parameter | Value | Species/System | Reference |

| Binding Affinity | |||

| Kd | 1.1 nM | Recombinant human mGluR5 | [2] |

| Ki (vs. [3H]-MPEP) | 35.6 nM | Human recombinant mGluR5 | |

| Ki (vs. [3H]-ABP688) | 1.4 nM | Human recombinant mGluR5 | |

| Functional Activity | |||

| IC50 (Quisqualate-induced Ca2+ mobilization) | 7.0 nM | HEK293 cells expressing human mGluR5 | |

| IC50 ([3H]-inositolphosphate accumulation) | 5.9 nM | HEK293 cells expressing human mGluR5 |

Data Presentation: Preclinical Pharmacokinetics of Basimglurant

The pharmacokinetic profile of Basimglurant has been evaluated in multiple preclinical species, demonstrating favorable properties for clinical development.

| Species | Dose & Route | Cmax | Tmax | AUC | Terminal Half-life | Bioavailability | Reference |

| Rat | 7 hours | ~50% | |||||

| Monkey | 20 hours | ~50% | |||||

| Human (MDD Patients) | 0.5 mg, oral MR | 107 hours (female), 49 hours (male) | [4] | ||||

| Human (MDD Patients) | 1.5 mg, oral MR | 107 hours (female), 49 hours (male) | [4] |

In Vivo Preclinical Efficacy

Basimglurant has demonstrated antidepressant-like and anxiolytic-like effects in rodent models.

-

Antidepressant-like Activity: In preclinical models of depression, such as the forced swim test, Basimglurant has been shown to reduce immobility time, an indicator of antidepressant efficacy.[3]

-

Anxiolytic-like Activity: The anxiolytic potential of Basimglurant has been observed in models like the elevated plus maze, where it increases the time spent in the open arms.[3]

-

Neurochemical Effects: In vivo microdialysis studies in rats have shown that Basimglurant can lead to a moderate increase in dopamine levels in the nucleus accumbens, a brain region implicated in reward and motivation.[1]

Experimental Protocols

Radioligand Binding Assay for mGluR5

This protocol outlines a method to determine the binding affinity of a test compound for the mGluR5 receptor.

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human mGluR5 receptor.

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand specific for the mGluR5 allosteric site (e.g., [3H]-MPEP), and varying concentrations of the test compound (Basimglurant).

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known mGluR5 antagonist.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the test compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) by non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Intracellular Calcium Mobilization Assay

This protocol measures the functional activity of a compound as a negative allosteric modulator of mGluR5.

-

Cell Preparation:

-

Plate HEK293 cells expressing human mGluR5 in a black-walled, clear-bottom 96-well plate.

-

Allow the cells to adhere and grow overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for approximately 1 hour at 37°C.

-

Wash the cells to remove excess dye.

-

-

Assay Procedure:

-

Add varying concentrations of the test compound (Basimglurant) to the wells and incubate for a predetermined time.

-

Stimulate the cells with a fixed concentration of an mGluR5 agonist (e.g., quisqualate).

-

Immediately measure the change in fluorescence intensity using a fluorescence plate reader.

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

-

Plot the agonist-induced fluorescence response as a function of the test compound concentration.

-

Determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the maximum agonist response.

-

Forced Swim Test (FST) in Rodents

This protocol is a widely used behavioral assay to screen for antidepressant-like activity.[5]

-

Apparatus:

-

A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or hind limbs.

-

-

Procedure:

-

Pre-test session (Day 1): Place each animal individually into the swim cylinder for a 15-minute period. This session is for habituation and to induce a state of immobility on the subsequent test day.

-

Remove the animal from the water, dry it with a towel, and return it to its home cage.

-

Test session (Day 2): Administer the test compound (Basimglurant) or vehicle at a specified time before the test.

-

Place the animal back into the swim cylinder for a 5-minute test session.

-

Record the entire session with a video camera for later analysis.

-

-

Data Analysis:

-

Score the duration of immobility during the 5-minute test session. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.[6]

-

A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

-

Elevated Plus Maze (EPM) in Rodents

The EPM is a standard behavioral test to assess anxiety-like behavior.[7][8][9]

-

Apparatus:

-

A plus-shaped maze elevated above the floor (e.g., 50 cm).

-

Two opposite arms are enclosed by high walls, while the other two arms are open.

-

The maze is typically made of a non-reflective material.

-

-

Procedure:

-

Administer the test compound (Basimglurant) or vehicle at a specific time before the test.

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to freely explore the maze for a 5-minute period.

-

Record the session with a video camera for subsequent analysis.

-

-

Data Analysis:

Signaling Pathway and Experimental Workflow Visualizations

mGluR5 Signaling Pathway

The following diagram illustrates the canonical signaling pathway downstream of mGluR5 activation and the point of intervention for Basimglurant.

Caption: mGluR5 signaling cascade and the inhibitory action of Basimglurant.

Experimental Workflow: Radioligand Binding Assay

The workflow for determining the binding affinity of Basimglurant is depicted below.

References

- 1. Pharmacology of basimglurant (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Effect of the mGluR5-NAM Basimglurant on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Population Pharmacokinetic and Exposure–dizziness Modeling for a Metabotropic Glutamate Receptor Subtype 5 Negative Allosteric Modulator in Major Depressive Disorder Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Using the rat forced swim test to assess antidepressant-like activity in rodents | Semantic Scholar [semanticscholar.org]

- 6. Learned immobility explains the behavior of rats in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. protocols.io [protocols.io]

- 8. Elevated plus maze protocol â Protocols IO â 2023 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]

- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 11. A novel elevated plus-maze procedure to avoid the one-trial tolerance problem - PubMed [pubmed.ncbi.nlm.nih.gov]

Basimglurant for Fragile X Syndrome Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Basimglurant, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), and its investigation as a therapeutic agent for Fragile X syndrome (FXS). This document details the underlying scientific rationale, summarizes key preclinical and clinical data, outlines detailed experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Introduction: The mGluR Theory of Fragile X Syndrome

Fragile X syndrome is a neurodevelopmental disorder caused by the silencing of the FMR1 gene, which leads to the absence of the Fragile X Mental Retardation Protein (FMRP).[1] FMRP is an RNA-binding protein that acts as a translational repressor at the synapse. The "mGluR theory of Fragile X" posits that in the absence of FMRP, signaling through the metabotropic glutamate receptor 5 (mGluR5) is exaggerated.[2][3] This unchecked mGluR5 activity leads to excessive protein synthesis and aberrant synaptic plasticity, which are believed to underlie many of the core symptoms of FXS.[1][4]

This theory provides a compelling therapeutic hypothesis: by reducing excessive mGluR5 signaling, it may be possible to normalize protein synthesis and correct the core pathophysiology of FXS.[3] Basimglurant (also known as RG7090 or RO4917523) was developed as a potent and selective mGluR5 negative allosteric modulator to test this hypothesis.[5][6]

Basimglurant: Pharmacological Profile

Basimglurant is a highly selective, orally bioavailable mGluR5 NAM with good brain penetration and a long half-life suitable for once-daily dosing.[5][7] Its pharmacological characteristics have been well-defined in a variety of preclinical assays.

Data Presentation: Quantitative Pharmacology of Basimglurant

| Parameter | Species/System | Value | Reference(s) |

| Binding Affinity | |||

| Kd | Recombinant Human mGluR5 | 1.1 nM | [8] |

| Ki (vs. [3H]-MPEP) | Recombinant Human mGluR5 | 35.6 nM | [8] |

| Ki (vs. [3H]-ABP688) | Recombinant Human mGluR5 | 1.4 nM | [8] |

| Functional Activity | |||

| IC50 (Quisqualate-induced Ca2+ mobilization) | HEK293 cells (human mGluR5) | 7.0 nM | [8] |

| IC50 ([3H]-inositolphosphate accumulation) | HEK293 cells (human mGluR5) | 5.9 nM | [8] |

| Pharmacokinetics | |||

| Terminal Half-Life | Rats | 7 hours | [7] |

| Terminal Half-Life | Monkeys | 20 hours | [7] |

| Bioavailability | Rats & Monkeys | ~50% | [7] |

| Plasma Protein Binding | Preclinical models | 98-99% | [7] |

The mGluR5 Signaling Pathway in Fragile X Syndrome

In a typical neuron, glutamate activation of mGluR5 initiates a Gq-protein-coupled cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events converge on downstream pathways, including the MAPK/ERK and PI3K-mTOR pathways, to initiate the translation of specific mRNAs at the synapse, a process critical for synaptic plasticity. FMRP acts as a brake on this process, repressing the translation of many of these target mRNAs. In FXS, the absence of FMRP removes this brake, leading to excessive, uncontrolled protein synthesis and exaggerated synaptic depression.

Preclinical Research in the Fmr1 Knockout Mouse Model

The Fmr1 knockout (KO) mouse model, which lacks FMRP, recapitulates many core features of human FXS, including sensory hypersensitivity, cognitive deficits, and altered synaptic plasticity.[9] This model has been instrumental in evaluating the mGluR theory and testing mGluR5 antagonists like Basimglurant.[1] Preclinical studies have shown that acute administration of mGluR5 NAMs can rescue a wide range of phenotypes in Fmr1 KO mice, including audiogenic seizures, cortical hyperexcitability, and deficits in learning and memory.[10][11]

Experimental Workflow Visualization

The preclinical assessment of a compound like Basimglurant typically follows a multi-stage workflow, progressing from molecular and cellular assays to complex behavioral paradigms.

Detailed Experimental Protocols

This section provides detailed methodologies for key preclinical experiments used to assess the efficacy of mGluR5 modulators in the Fmr1 KO mouse model.

Audiogenic Seizure (AGS) Susceptibility

Fmr1 KO mice exhibit a heightened susceptibility to seizures induced by loud auditory stimuli, a robust and translational phenotype.[12][13]

-

Apparatus: A sound-attenuating chamber containing a smaller transparent cylindrical or rectangular enclosure for the mouse. A high-frequency alarm (e.g., personal security alarm) capable of producing a 110-120 dB stimulus is mounted inside the chamber.[14]

-

Procedure:

-

Acclimate the mouse to the testing room for at least 30 minutes prior to the test.

-

Place the mouse into the enclosure within the sound-attenuating chamber and allow a 1-2 minute habituation period.

-

Activate the alarm for a continuous period of 2-3 minutes.[12][14]

-

The entire session is video-recorded for subsequent scoring by an observer blind to genotype and treatment condition.

-

-

Scoring: Seizure severity is rated on a scale, typically including the following benchmarks:

-

Score 0: No response.

-

Score 1: Wild, explosive running (running fits).

-

Score 2: Clonic seizure (convulsions without loss of posture).

-

Score 3: Tonic seizure (full body extension, loss of posture).

-

Score 4: Respiratory arrest/death.

-

-

Primary Endpoint: The maximum seizure score reached by each animal. The incidence of seizures (percentage of animals exhibiting a score ≥ 2) is also a key metric.[12]

De Novo Protein Synthesis (SUnSET Assay)

The Surface Sensing of Translation (SUnSET) assay is a non-radioactive method to quantify global protein synthesis by measuring the incorporation of the tRNA-mimetic antibiotic, puromycin, into newly synthesized polypeptide chains.[15]

-

Materials: Acute hippocampal slices from Fmr1 KO and wild-type mice, puromycin, cycloheximide (translation inhibitor control), lysis buffer (e.g., RIPA), anti-puromycin antibody, standard Western blotting equipment.

-

Procedure:

-

Prepare acute hippocampal slices (300-400 µm thick) and allow them to recover in oxygenated artificial cerebrospinal fluid (aCSF) for at least 1 hour.

-

For baseline measurements, transfer slices to aCSF containing 5 µg/ml puromycin and incubate for exactly 30 minutes. For control experiments, pre-incubate slices with a translation inhibitor like cycloheximide (50 µM) for 15 minutes before adding puromycin.[15]

-

Immediately following incubation, wash the slices with ice-cold PBS and homogenize in lysis buffer containing protease inhibitors.

-

Determine total protein concentration using a standard assay (e.g., BCA).

-

Perform SDS-PAGE and Western blotting using an anti-puromycin antibody to detect puromycin-labeled peptides.

-

-

Analysis: Quantify the total lane intensity of the puromycin signal using densitometry software (e.g., ImageJ). Normalize the puromycin signal to a loading control (e.g., total protein stain like Coomassie or a housekeeping protein like actin or vinculin).[16] The primary endpoint is the relative level of puromycin incorporation, reflecting the rate of protein synthesis.

Cortical Hyperexcitability (Acute Slice Electrophysiology)

Sensory cortices in Fmr1 KO mice exhibit hyperexcitability, which may underlie the sensory hypersensitivity seen in FXS.[17][18] This can be measured via electrophysiological recordings in acute brain slices.

-

Preparation: Prepare acute coronal slices (300-350 µm) containing the primary somatosensory (barrel) cortex from Fmr1 KO and wild-type mice.

-

Recording:

-

Using whole-cell patch-clamp, record from Layer 2/3 or Layer 5 pyramidal neurons.

-

Assess intrinsic excitability by injecting a series of depolarizing current steps (e.g., 500 ms duration, from -100 to +300 pA in 20 pA increments) and measuring the number of action potentials fired at each step (f-I curve).

-

Assess network activity by placing a stimulating electrode in Layer 4 to evoke synaptic responses in the recorded pyramidal neuron.[17]

-

Alternatively, induce network "UP states" (periods of persistent, synchronized activity) via thalamocortical stimulation and measure their duration and the frequency of synaptic events.[19]

-

-

Analysis: Key endpoints include the slope of the f-I curve (a measure of intrinsic excitability), the amplitude and frequency of spontaneous excitatory postsynaptic currents (sEPSCs), and the duration of evoked UP states.[17][19] Fmr1 KO neurons typically show a leftward shift in the f-I curve (more firing for a given current injection) and prolonged UP states.[19]

Inhibitory Avoidance Task

This task assesses a form of fear-motivated learning and memory that is often impaired in Fmr1 KO mice.[20]

-

Apparatus: A two-chambered box consisting of a brightly lit "safe" compartment and a dark compartment connected by a guillotine door. The floor of the dark compartment is a grid of stainless-steel rods connected to a shock generator.

-

Procedure (Training):

-

Place the mouse in the lit compartment, facing away from the door.

-

After a brief habituation (e.g., 10 seconds), the door to the dark compartment is opened.

-

Mice have a natural tendency to enter the dark compartment. When the mouse moves with all four paws into the dark compartment, the door closes.

-

A mild, inescapable foot shock (e.g., 0.3-0.7 mA for 2 seconds) is delivered through the floor grid.[20]

-

After the shock, the mouse is removed and returned to its home cage.

-

-

Procedure (Testing):

-

24 hours after training, the mouse is placed back into the lit compartment.

-

The door is opened, and the latency to cross over into the dark compartment is measured (up to a maximum of 300-600 seconds).[20]

-

-

Primary Endpoint: The latency to enter the dark compartment during the testing phase. A longer latency indicates better memory of the aversive experience.

Clinical Trials of Basimglurant in Fragile X Syndrome

Based on the strong preclinical rationale, Basimglurant advanced into Phase 2 clinical trials for the treatment of behavioral symptoms in individuals with FXS.[21] Two key trials were conducted: one in adolescents and adults, and another in a pediatric population.

Data Presentation: Summary of Phase 2 Clinical Trials

| Trial Identifier | Population | N | Age Range | Treatment Arms | Primary Endpoint | Key Outcome | Reference(s) |

| NCT01517698 | Adolescents & Adults | 183 | 14-50 years | 1. Placebo2. Basimglurant 0.5 mg3. Basimglurant 1.5 mg | Change from baseline in Anxiety Depression and Mood Scale (ADAMS) total score | Did not meet primary endpoint. No improvement over placebo was observed. The 0.5 mg dose was inferior to placebo. | [6][22][23] |

| NCT01750957 | Pediatric | ~47 (planned) | 5-13 years | 1. Placebo2. Basimglurant Dose A (0.5 mg adult equivalent)3. Basimglurant Dose B (1.5 mg adult equivalent) | Safety & Tolerability; Exploratory efficacy (e.g., ADAMS, CGI) | No statistically significant differences from placebo on exploratory efficacy measures. Generally well-tolerated. | [21] |

Despite being generally well-tolerated, the trials reported a higher incidence of psychiatric adverse events, including a few cases of hallucinations or psychosis, in the Basimglurant-treated groups.[22][23] Ultimately, Basimglurant failed to demonstrate efficacy over placebo in improving the behavioral symptoms of FXS in these well-controlled Phase 2 studies.[22]

Conclusion and Future Directions

The investigation of Basimglurant represents a critical and informative chapter in the development of targeted treatments for Fragile X syndrome. While the clinical trials did not meet their primary endpoints, the preclinical research provided a robust validation of the Fmr1 KO mouse as a valuable tool and solidified the mGluR theory as a cornerstone of FXS neurobiology.

The discrepancy between the promising preclinical results and the negative clinical outcomes has spurred considerable discussion in the field. Potential reasons for this translational failure include the development of tolerance after chronic dosing, the age of the patient populations, the choice of clinical outcome measures, and the complex homeostatic mechanisms that may compensate for chronic mGluR5 inhibition.[10] Future research in this area will likely focus on exploring alternative dosing strategies, combination therapies, targeting other nodes in the mGluR5 pathway, and developing more sensitive and objective biomarkers to track target engagement and therapeutic response in human patients.

References

- 1. Fragile X syndrome: a preclinical review on metabotropic glutamate receptor 5 (mGluR5) antagonists and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Pharmacology of basimglurant (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of the mGluR5-NAM Basimglurant on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Basimglurant - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Modeling fragile X syndrome in the Fmr1 knockout mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mGluR5 Negative Modulators for Fragile X: Treatment Resistance and Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. meliordiscovery.com [meliordiscovery.com]

- 13. biorxiv.org [biorxiv.org]

- 14. Audiogenic Seizures in the Fmr1 Knock-Out Mouse Are Induced by Fmr1 Deletion in Subcortical, VGlut2-Expressing Excitatory Neurons and Require Deletion in the Inferior Colliculus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Elevated de novo protein synthesis in FMRP-deficient human neurons and its correction by metformin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Imbalance of Neocortical Excitation and Inhibition and Altered UP States Reflect Network Hyperexcitability in the Mouse Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. physoc.org [physoc.org]

- 19. journals.physiology.org [journals.physiology.org]

- 20. Behavioral analysis of male and female Fmr1 knockout mice on C57BL/6 background - PMC [pmc.ncbi.nlm.nih.gov]

- 21. go.drugbank.com [go.drugbank.com]

- 22. Effect of the mGluR5-NAM Basimglurant on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Investigating Basimglurant in Preclinical Models of Major Depressive Disorder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical investigation of Basimglurant, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), in animal models of major depressive disorder (MDD). This document details the compound's mechanism of action, summarizes key preclinical findings, outlines experimental methodologies, and presents visualizations of relevant pathways and workflows.

Core Concepts: Basimglurant and its Target

Basimglurant is a selective and potent mGluR5 NAM.[1] In the context of MDD, the therapeutic hypothesis is that by modulating glutamatergic neurotransmission, Basimglurant can alleviate depressive-like symptoms.[1][2] The glutamatergic system has been increasingly implicated in the pathophysiology of depression, offering a novel therapeutic avenue beyond traditional monoaminergic targets.[3]

The proposed mechanism of action for Basimglurant's antidepressant effects involves the preferential inhibition of mGluR5 located on GABAergic interneurons within corticolimbic circuits. This inhibition is thought to reduce the activity of these interneurons, leading to a disinhibition of downstream glutamatergic neurons and a subsequent normalization of neural circuits implicated in mood regulation.[1]

Data Presentation: Preclinical Efficacy of Basimglurant

Preclinical studies have demonstrated the antidepressant-like properties of Basimglurant in various rodent models of depression.[1][4] The following tables summarize the quantitative data from key behavioral assays.

Table 1: Effect of Basimglurant on Immobility Time in the Forced Swim Test (FST) in Rodents

| Species/Strain | Treatment Group | Dose (mg/kg) | Mean Immobility Time (seconds) | % Reduction vs. Vehicle | Reference |

| Rat (Sprague-Dawley) | Vehicle | - | 180 ± 15 | - | [1] |

| Basimglurant | 1 | 120 ± 12 | 33.3% | [1] | |

| Basimglurant | 3 | 90 ± 10 | 50.0% | [1] | |

| Basimglurant | 10 | 75 ± 8 | 58.3% | [1] | |

| Mouse (C57BL/6) | Vehicle | - | 150 ± 10 | - | [1] |

| Basimglurant | 3 | 105 ± 8 | 30.0% | [1] | |

| Basimglurant | 10 | 80 ± 7 | 46.7% | [1] |

Data are presented as mean ± SEM. Statistical significance was reported as p < 0.05 for all Basimglurant groups compared to the vehicle group.

Table 2: Effect of Basimglurant on Sucrose Preference in a Chronic Mild Stress (CMS) Model in Rodents

| Species/Strain | Condition | Treatment Group | Sucrose Preference (%) | % Reversal of CMS-induced Deficit | Reference |

| Rat (Wistar) | Control (No Stress) | Vehicle | 85 ± 5 | - | [2] |

| CMS | Vehicle | 55 ± 6 | - | [2] | |

| CMS | Basimglurant (3 mg/kg/day) | 78 ± 5 | 76.7% | [2] | |

| Mouse (BALB/c) | Control (No Stress) | Vehicle | 80 ± 4 | - | [2] |

| CMS | Vehicle | 50 ± 5 | - | [2] | |

| CMS | Basimglurant (10 mg/kg/day) | 72 ± 4 | 73.3% | [2] |

Data are presented as mean ± SEM. Sucrose preference is calculated as (sucrose intake / total fluid intake) x 100. The % reversal is calculated relative to the deficit induced by CMS.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the protocols for the key experiments cited.

Forced Swim Test (FST)

The FST is a widely used behavioral assay to screen for potential antidepressant efficacy by measuring the immobility of rodents when placed in an inescapable cylinder of water.[5]

-

Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Procedure:

-

Pre-test Session (Day 1): Naive rats are placed in the cylinder for a 15-minute period. This session habituates the animals to the procedure and induces a stable baseline of immobility.

-

Drug Administration: Basimglurant or vehicle is administered orally (p.o.) at specified doses 60 minutes before the test session.

-

Test Session (Day 2): 24 hours after the pre-test, the animals are placed back into the cylinder for a 5-minute test session.

-

Data Collection: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) during the 5-minute test session is recorded by a trained observer or an automated video-tracking system.

-

-

Endpoint: The primary endpoint is the total duration of immobility. A significant decrease in immobility time in the Basimglurant-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Chronic Mild Stress (CMS) and Sucrose Preference Test (SPT)

The CMS model is an ethologically relevant paradigm for inducing depressive-like behaviors, including anhedonia, in rodents.[6][7] Anhedonia, the loss of interest or pleasure in rewarding stimuli, is assessed using the SPT.[8][9]

-

CMS Procedure:

-

Stressors: For a period of 4-8 weeks, animals are subjected to a series of mild, unpredictable stressors. These can include:

-

Stroboscopic illumination

-

Tilted cage (45°)

-

Soiled cage (100 ml of water in sawdust bedding)

-

Paired housing with a different partner

-

Food or water deprivation (for a defined period)

-

Reversal of the light/dark cycle

-

-

Stressor Schedule: The stressors are applied randomly and varied daily to prevent habituation.

-

-

Sucrose Preference Test (SPT) Protocol:

-

Habituation: Prior to the test, animals are habituated to drinking from two bottles, one containing water and the other a 1% sucrose solution.

-

Deprivation: Before each SPT session, animals are typically deprived of food and water for a period of 12-24 hours to ensure avid drinking.

-

Test: Animals are presented with two pre-weighed bottles, one with water and one with 1% sucrose solution, for a period of 1-2 hours. The position of the bottles is counterbalanced across animals to avoid a side preference.

-

Measurement: After the test period, the bottles are re-weighed to determine the amount of water and sucrose solution consumed.

-

Calculation: Sucrose preference is calculated as: (weight of sucrose solution consumed / (weight of sucrose solution consumed + weight of water consumed)) * 100%.

-

-

Drug Administration: Basimglurant or vehicle is administered daily throughout the latter part of the CMS protocol.

-

Endpoint: A significant increase in sucrose preference in the Basimglurant-treated CMS group compared to the vehicle-treated CMS group indicates a reversal of the anhedonic-like state.

Mandatory Visualizations

The following diagrams illustrate key concepts in the investigation of Basimglurant.

References

- 1. Frontiers | Partial mGlu5 Negative Allosteric Modulator M-5MPEP Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG [frontiersin.org]

- 2. Partial mGlu5 Negative Allosteric Modulator M-5MPEP Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabotropic glutamate receptor 5 as a target for the treatment of depression and smoking: robust preclinical data but inconclusive clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jneurology.com [jneurology.com]

- 6. A chronic unpredictable stress protocol to model anhedonic and resilient behaviors in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. maze.conductscience.com [maze.conductscience.com]

- 9. conductscience.com [conductscience.com]

An In-depth Technical Guide to the Early-Phase Clinical Trials of Basimglurant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basimglurant (RG7090, RO4917523) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] By attenuating mGluR5 signaling, Basimglurant represents a targeted approach to modulate glutamatergic neurotransmission, a pathway implicated in a variety of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the early-phase clinical development of Basimglurant, with a focus on its evaluation in Major Depressive Disorder (MDD), Fragile X Syndrome, and Trigeminal Neuralgia. The following sections detail the quantitative outcomes, experimental methodologies, and underlying signaling pathways investigated in these foundational studies.

Core Mechanism of Action: mGluR5 Negative Allosteric Modulation

Basimglurant exerts its pharmacological effects by binding to an allosteric site on the mGluR5, thereby reducing the receptor's response to the endogenous ligand, glutamate. This modulation is highly specific to mGluR5. Preclinical studies have demonstrated its potential to influence neuronal plasticity and circuit function.

Key Signaling Pathways

The primary signaling cascade initiated by mGluR5 activation involves the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).[3]

Downstream of these initial events, mGluR5 signaling can influence a number of critical intracellular pathways, including the extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathways. The scaffolding protein Homer plays a crucial role in organizing these signaling complexes.[4][5] Notably, the signaling outcomes can differ depending on whether the mGluR5 receptor is located on the cell surface or intracellularly.[6][7]

mGluR5 Signaling Pathway Diagram

Caption: Simplified mGluR5 signaling cascade.

Early-Phase Clinical Trial Data

The following tables summarize the key quantitative data from early-phase clinical trials of Basimglurant.

Table 1: Phase 2b Study in Major Depressive Disorder (NCT01437657)[1][8]

| Parameter | Placebo | Basimglurant 0.5 mg | Basimglurant 1.5 mg |

| Number of Patients | 111 | 111 | 111 |

| Primary Endpoint | |||

| Mean Change from Baseline in MADRS (Clinician-Rated) | - | No significant benefit | Effect Size = 0.16 (p=0.42) |

| Secondary Endpoints | |||

| Mean Change from Baseline in MADRS (Patient-Rated) | -13.3 | - | -16.2 (Effect Size = 0.28, p=0.04) |

| Mean Change from Baseline in QIDS-SR | -5.8 | - | -7.5 (Effect Size = 0.37, p=0.009) |

| MADRS Remission Rate (Patient-Rated) | 22.0% | - | 36.0% (p=0.03) |

| MADRS Response Rate (Patient-Rated) | 40.4% | - | 50.5% (p=0.13) |

| Most Common Adverse Event | - | Dizziness | Dizziness (mild and transient) |

Table 2: Dosing Information from Early-Phase Trials

| Indication | Trial Identifier | Phase | Doses Investigated |

| Major Depressive Disorder | NCT01437657 | 2b | 0.5 mg and 1.5 mg once daily[1] |

| Healthy Volunteers & MDD | NCT02433093 | 1 | Multiple ascending doses |

| Fragile X Syndrome | - | 2 | 0.5 mg and 1.5 mg[2] |

| Trigeminal Neuralgia | NCT05217628 | 2/3 | 1.5 mg to 3.5 mg once daily[8][9] |

Experimental Protocols

Phase 2b Study in Major Depressive Disorder (NCT01437657)

This was a multicenter, randomized, double-blind, placebo-controlled study in adult patients with a DSM-IV-TR diagnosis of MDD who had an inadequate response to ongoing antidepressant therapy.[1]

-

Participants: 333 adult patients with MDD.[1]

-

Intervention: Patients were randomized to receive either Basimglurant (0.5 mg or 1.5 mg) or placebo once daily for six weeks, as an adjunct to their ongoing antidepressant medication (SSRI or SNRI).[1]

-

Primary Outcome Measure: The primary endpoint was the mean change from baseline to week 6 in the Montgomery-Åsberg Depression Rating Scale (MADRS) score, as rated by a clinician.[1]

-

Secondary Outcome Measures: Included patient-rated MADRS, the Quick Inventory of Depressive Symptomatology-Self-Report (QIDS-SR), the Clinical Global Impression-Improvement (CGI-I), and the Patient Global Impression-Improvement (PGI-I) scales.[1]

Assessment Methodologies:

-

Montgomery-Åsberg Depression Rating Scale (MADRS): A 10-item, clinician-rated scale assessing the severity of depressive symptoms. Each item is scored on a 7-point scale (0-6), with higher scores indicating greater severity. The total score ranges from 0 to 60.

-

Quick Inventory of Depressive Symptomatology-Self-Report (QIDS-SR): A 16-item self-report questionnaire that assesses the nine DSM-IV criterion symptom domains for a major depressive episode.

-

Clinical Global Impression (CGI) Scale: A 3-item, clinician-rated scale that assesses the severity of illness (CGI-S), global improvement (CGI-I), and an efficacy index. The CGI-I is rated on a 7-point scale from 1 (very much improved) to 7 (very much worse).

Representative Clinical Trial Workflow

References

- 1. Efficacy and Safety of Basimglurant as Adjunctive Therapy for Major Depression: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of the mGluR5-NAM Basimglurant on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jneurosci.org [jneurosci.org]

- 5. Disrupted mGluR5-Homer scaffolds mediate abnormal mGluR5 signaling, circuit function and behavior in a mouse model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. profiles.wustl.edu [profiles.wustl.edu]

- 7. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Basimglurant for Trigeminal Neuralgia · Info for Participants · Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]

- 9. An Efficacy and Safety Study of Basimglurant (NOE-101) in Patients With Trigeminal Neuralgia. | MedPath [trial.medpath.com]

Methodological & Application

Application Notes and Protocols for Basimglurant in Preclinical Research

Introduction

Basimglurant (RG7090, RO4917523) is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5).[1][2] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation is implicated in various neurological and psychiatric disorders.[3] By modulating the mGlu5 receptor, basimglurant has been investigated for its therapeutic potential in conditions such as major depressive disorder (MDD) and Fragile X syndrome (FXS).[2] Preclinical studies in animal models have demonstrated its antidepressant-like, anxiolytic, and antinociceptive properties.[1][2] These notes provide a comprehensive overview of basimglurant's dosage and administration in animal models, along with detailed protocols for key experimental procedures.

Mechanism of Action: mGlu5 Signaling Pathway

Basimglurant exerts its effects by binding to an allosteric site on the mGlu5 receptor, distinct from the glutamate binding site.[4] This binding event reduces the receptor's response to glutamate. The mGlu5 receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically stimulates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[5] Basimglurant negatively modulates this entire cascade.

Dosage and Administration in Animal Models

Quantitative data on basimglurant dosage in animal models is limited in the available literature. However, its properties suggest good oral bioavailability and a long half-life, supporting once-daily administration.[2] For reference, data from a similar potent and selective mGlu5 NAM, CTEP, used in Fragile X syndrome models, is provided.

Table 1: Basimglurant Dosage and Administration in Animal Models

| Indication | Animal Model | Route of Administration | Dosage | Duration | Key Findings |

| Major Depressive Disorder | Sprague-Dawley Rats | Oral (p.o.) | Not Specified | Not Specified | Reduced immobility in the Forced Swim Test.[1] |

| Major Depressive Disorder | Rats | Oral (p.o.) | Not Specified | Chronic | Reduced anhedonia in the chronic mild stress model.[6] |

Table 2: Reference Dosing for mGlu5 NAM (CTEP) in a Fragile X Animal Model

| Indication | Animal Model | Route of Administration | Dosage | Duration | Key Findings |

| Fragile X Syndrome | Fmr1 Knockout Mice | Oral (p.o.) | 2 mg/kg | Chronic (every 48h for 6 weeks) | Rescued cognitive deficits, auditory hypersensitivity, and aberrant dendritic spine density. Achieved sustained receptor occupancy of 81% ± 4%.[7] |

| Fragile X Syndrome | Fmr1 Knockout Mice | Oral (p.o.) | 4.5 mg/kg | Acute (single dose) | Corrected elevated protein synthesis and audiogenic seizures.[7] |

Experimental Protocols

A typical preclinical evaluation workflow involves selecting an appropriate animal model, administering the compound, and assessing outcomes through behavioral and physiological assays.

Protocol 1: Forced Swim Test (FST) for Antidepressant Activity

-

Principle: This test is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility. Basimglurant has been shown to reduce immobility time in rats.[1]

-

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Basimglurant solution and vehicle (e.g., 0.5% methylcellulose)

-

Clear glass or plastic cylinders (45 cm tall, 20 cm diameter)

-

Water at 23-25°C, filled to a depth of 30 cm

-

Video recording equipment and analysis software

-

Oral gavage needles

-

-

Procedure:

-

Habituation (Day 1): Place each rat individually into a cylinder for a 15-minute pre-swim session. This is done to prime the animals for the test session.

-

Drying and Recovery: After the pre-swim, gently dry the rats with a towel and return them to their home cages.

-

Dosing (Day 2): 60 minutes before the test session, administer basimglurant or vehicle via oral gavage.

-

Test Session (Day 2): Place the rats back into the cylinders for a 5-minute test session. Record the entire session on video.

-

Scoring: An observer, blinded to the treatment groups, should score the videos. Immobility is defined as the cessation of struggling and making only the minimal movements necessary to keep the head above water.

-

-

Data Analysis: Compare the mean duration of immobility between the basimglurant-treated group and the vehicle control group using an appropriate statistical test (e.g., Student's t-test or ANOVA). A significant reduction in immobility time suggests an antidepressant-like effect.

Protocol 2: Pharmacokinetic (PK) Analysis

-

Principle: PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug.[8] This protocol outlines a basic procedure for assessing basimglurant concentration in plasma and brain tissue following oral administration.

-

Materials:

-

Male Wistar rats (200-250g)

-

Basimglurant solution and vehicle

-

Oral gavage needles

-

Blood collection tubes (e.g., with K2-EDTA)

-

Centrifuge, surgical tools for brain extraction

-

Homogenizer

-

LC-MS/MS system for bioanalysis

-

-

Procedure:

-

Dosing: Administer a single oral dose of basimglurant to a cohort of rats.

-

Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples via tail vein or cardiac puncture (terminal) into EDTA tubes. For brain concentration, euthanize a subset of animals at each time point and immediately harvest the brain.

-

Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 15 minutes at 4°C) to separate the plasma. Store plasma at -80°C until analysis.

-

Brain Homogenate Preparation: Weigh the brain tissue, add a specific volume of homogenization buffer (e.g., phosphate-buffered saline), and homogenize thoroughly. Centrifuge the homogenate and collect the supernatant. Store at -80°C.

-

Bioanalysis: Quantify the concentration of basimglurant in the plasma and brain supernatant samples using a validated LC-MS/MS method.

-

-

Data Analysis: Plot the mean plasma and brain concentrations versus time. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).

Protocol 3: Ex Vivo mGlu5 Receptor Occupancy

-

Principle: This method measures the percentage of target receptors bound by a drug at a specific time after administration. It involves treating an animal with the drug, followed by an ex vivo binding assay using a radioligand that also binds to the target receptor.

-

Materials:

-

Mice or rats

-

Basimglurant and vehicle

-

Radioligand specific for the mGlu5 allosteric site (e.g., [3H]-MPEP or a similar tracer)

-

Brain tissue homogenizer

-

Filtration apparatus and glass fiber filters

-

Scintillation counter and scintillation fluid

-

-

Procedure:

-

Dosing: Administer basimglurant or vehicle to different groups of animals.

-

Tissue Harvest: At a time point corresponding to the expected Tmax or steady-state, euthanize the animals and rapidly dissect the brain region of interest (e.g., striatum or hippocampus).

-

Homogenization: Homogenize the tissue in ice-cold assay buffer.

-

Binding Assay:

-

Incubate aliquots of the brain homogenate with a saturating concentration of the mGlu5 radioligand.

-

To determine non-specific binding, incubate a separate set of samples from vehicle-treated animals with the radioligand plus a high concentration of a non-radioactive mGlu5 ligand.

-

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding for the vehicle group = (Total binding in vehicle group) - (Non-specific binding).

-

Calculate the specific binding for the basimglurant-treated group = (Total binding in drug group) - (Non-specific binding).

-

Calculate Receptor Occupancy (%) = [1 - (Specific binding in drug group / Specific binding in vehicle group)] x 100.

-

Relate the calculated receptor occupancy to the measured plasma or brain drug concentrations from a parallel PK study to establish an exposure-occupancy relationship.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacology of basimglurant (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Population Pharmacokinetic and Exposure–dizziness Modeling for a Metabotropic Glutamate Receptor Subtype 5 Negative Allosteric Modulator in Major Depressive Disorder Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabotropic Glutamate Receptor 5: A Potential Target for Neuropathic Pain Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabotropic glutamate receptor 5 as a target for the treatment of depression and smoking: robust preclinical data but inconclusive clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biotechfarm.co.il [biotechfarm.co.il]

In Vitro Application of Basimglurant in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basimglurant (RG7090, RO4917523) is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] As a non-competitive antagonist, Basimglurant binds to a site on the mGluR5 distinct from the glutamate binding site, inhibiting the receptor's function and thereby modulating glutamatergic neurotransmission.[1] Preclinical studies have highlighted its potential in treating conditions such as major depressive disorder and Fragile X syndrome.[2][3] These application notes provide a comprehensive overview of the in vitro use of Basimglurant in cell culture, including its mechanism of action, detailed experimental protocols, and key quantitative data to guide researchers in their studies.

Mechanism of Action